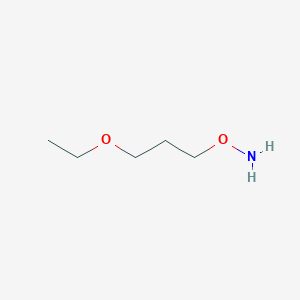
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C7H2F4LiNO2 and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a lithium ion, a fluorinated pyridine ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of (3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring can enhance the compound’s binding affinity to specific targets, while the lithium ion can modulate the activity of certain enzymes. The acetate group may also play a role in the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar compounds to Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate include:
(3,5,6-Trifluoropyridin-2-yl)acetic acid: This compound lacks the lithium ion but shares the fluorinated pyridine ring and acetate group.
Lithium acetate: This compound contains the lithium ion and acetate group but lacks the fluorinated pyridine ring.
The uniqueness of this compound lies in its combination of a lithium ion, a highly fluorinated pyridine ring, and an acetate group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H2F4LiNO2 |
|---|---|
Peso molecular |
215.1 g/mol |
Nombre IUPAC |
lithium;2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H3F4NO2.Li/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14;/h1,4H,(H,13,14);/q;+1/p-1 |
Clave InChI |
QVZXFKSUVQDXLI-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
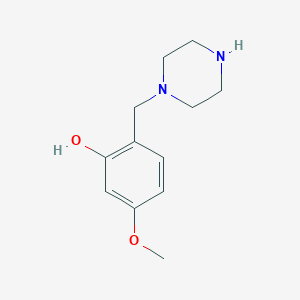

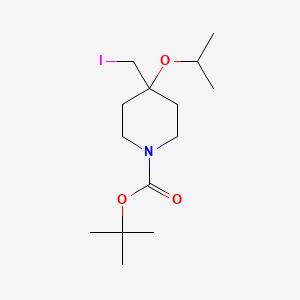
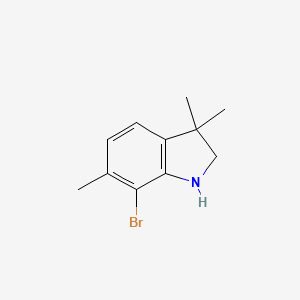

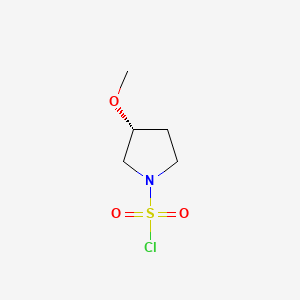


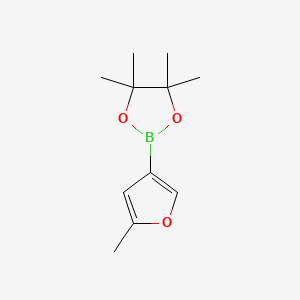
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
